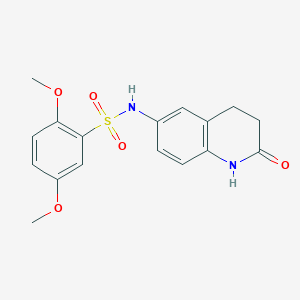

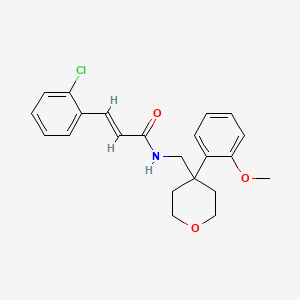

![molecular formula C17H16BrN3O2S2 B2397099 2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole CAS No. 478077-05-3](/img/structure/B2397099.png)

2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole” is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The novel compound is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Molecular Structure Analysis

The molecular structure of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The title compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Scientific Research Applications

Antibacterial Activity

The incorporation of piperazine derivatives into biologically active compounds has been well-established. Researchers have explored the antibacterial properties of 2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-benzothiazole. Studies have assessed its efficacy against various bacterial strains, shedding light on its potential as an antimicrobial agent .

Neurodegenerative Diseases

Given the piperazine ring’s presence in treatments for Parkinson’s and Alzheimer’s disease, researchers have explored whether 2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-benzothiazole has neuroprotective effects. Investigations into its ability to modulate neuroinflammation, oxidative stress, or protein aggregation could be valuable .

Metal Ion Sensing

Interestingly, some derivatives of benzothiazole exhibit metal ion sensing properties. Researchers could explore whether 2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-benzothiazole can selectively detect specific metal ions (e.g., Fe3+) through UV or fluorescence spectroscopy .

Mechanism of Action

Target of Action

It is known that piperazine, a common structural motif found in this compound, is present in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The presence of the piperazine ring in the structure suggests that it may interact with biological targets in a manner similar to other piperazine-containing compounds .

Pharmacokinetics

It is known that the piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .

properties

IUPAC Name |

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2S2/c18-13-5-7-14(8-6-13)25(22,23)21-11-9-20(10-12-21)17-19-15-3-1-2-4-16(15)24-17/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIIUBBPSDEPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

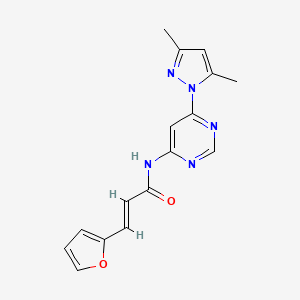

![N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2397019.png)

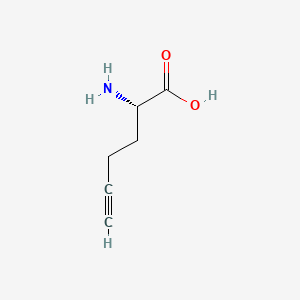

![2-[(5-Chloro-3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2397024.png)

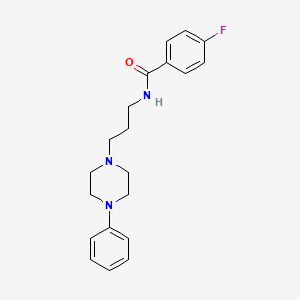

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2397025.png)

![N-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2397026.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397034.png)

![5-Bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B2397035.png)